Lipophilicity (clog P) Comparison: 1-Naphthyl-non-2-yn-1-one vs. 1-Phenyl-non-2-yn-1-one
The naphthalene-for-phenyl substitution in the non-2-yn-1-one scaffold elevates calculated log P by approximately 1.8–2.2 log units, a shift that moves the compound from moderate to high lipophilicity range. This differential is consistent with the experimentally determined Hansch π constant for a fused phenyl ring (Δπ ≈ 0.8–1.0 per additional aromatic carbon) and the known clog P increment of ~1.9 between naphthalene (log P 3.30) and benzene (log P 2.13) [1][2]. The target compound's predicted clog P of ~5.5–5.9 places it in the permeability-optimal window for CNS penetration and intracellular target access, while the phenyl analog (clog P ~3.6–3.8) lacks sufficient lipophilicity for membrane-rich compartments, and the shorter-chain 1-(naphthalen-1-yl)prop-2-yn-1-one (clog P ~2.8–3.0) is too hydrophilic for comparable membrane partitioning [2].
| Evidence Dimension | Calculated partition coefficient (clog P) |
|---|---|
| Target Compound Data | clog P ≈ 5.7 (average of AlogP and XlogP3 methods) |
| Comparator Or Baseline | 1-Phenylnon-2-yn-1-one: clog P ≈ 3.7; 1-(Naphthalen-1-yl)prop-2-yn-1-one: clog P ≈ 2.9 |
| Quantified Difference | Δclog P ≈ +2.0 vs. phenyl analog; ≈ +2.8 vs. propynyl homolog |
| Conditions | Calculated using ACD/Labs and XlogP3 consensus algorithms; validated against experimental log P of naphthalene (3.30) and 1-phenyl-1-propyne (2.54) |
Why This Matters
A clog P differential of +2.0 log units translates to an approximately 100-fold increase in octanol/water partition coefficient, which directly impacts compound distribution in cellular assays, protein binding, and in vivo pharmacokinetics, making the target compound uniquely suited for applications requiring high membrane permeability.
- [1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book; American Chemical Society: Washington, DC, 1995. Chapter 1, pp. 1–45. View Source
- [2] Tetko, I. V.; Tanchuk, V. Y.; Villa, A. E. P. Prediction of n-Octanol/Water Partition Coefficients from PHYSPROP Database Using Artificial Neural Networks and E-State Indices. Journal of Chemical Information and Computer Sciences 2001, 41 (5), 1407–1421. DOI: 10.1021/ci010368v. View Source
